4H-Naphtho[2,3-d]imidazole

Agricultural fungicides Succinate dehydrogenase inhibition Crop protection

4H-Naphtho[2,3-d]imidazole (CAS 35731-18-1; also designated 9H-benzo[f]benzimidazole) is a heterocyclic compound featuring a fused naphthalene–imidazole ring system with the molecular formula C11H8N2 and a molecular weight of 168.19 g/mol. It is supplied as a research-grade building block, typically at ≥95% purity.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 35731-18-1
Cat. No. B15071518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Naphtho[2,3-d]imidazole
CAS35731-18-1
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C=C3C1=NC=N3
InChIInChI=1S/C11H8N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-5,7H,6H2
InChIKeySZNCTJHKIBEVQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Naphtho[2,3-d]imidazole CAS 35731-18-1: Core Scaffold Identity and Technical Specifications


4H-Naphtho[2,3-d]imidazole (CAS 35731-18-1; also designated 9H-benzo[f]benzimidazole) is a heterocyclic compound featuring a fused naphthalene–imidazole ring system with the molecular formula C11H8N2 and a molecular weight of 168.19 g/mol . It is supplied as a research-grade building block, typically at ≥95% purity . This scaffold is distinct from isomeric naphthoimidazoles (e.g., 1H-naphtho[2,3-d]imidazole, 2H-naphtho[2,3-d]imidazole) and from simpler benzimidazoles, and serves as a versatile precursor for derivatization in medicinal chemistry and materials science [1].

Why Generic Substitution Fails: Critical Differentiation of 4H-Naphtho[2,3-d]imidazole in Derivatization and Activity


In-class substitution with generic benzimidazoles or alternative naphthoimidazole isomers is not permissible due to fundamental differences in electronic distribution, tautomeric stability, and downstream biological activity. The 4H-naphtho[2,3-d]imidazole scaffold exhibits a specific regioisomeric arrangement that influences its reactivity and the pharmacological profile of its derivatives. For instance, the 2-aryl-1H-naphtho[2,3-d]imidazole series demonstrates potent urease inhibition (IC50 values down to 34.2 μM) and antioxidant activity (EC50 37–75 μg/mL) [1], while related 2-substituted naphtho[2,3-d]imidazoles show distinct anti-inflammatory effects (IC50 <10 μM for NO production) [2]. These quantitative structure-activity relationships are directly tied to the specific naphtho[2,3-d]imidazole core, and substituting with a benzimidazole or a different naphthoimidazole isomer would predictably alter or abolish the observed activity due to changes in molecular planarity, hydrogen-bonding capacity, and target binding interactions [3].

4H-Naphtho[2,3-d]imidazole Quantitative Evidence Guide: Comparator-Based Differentiation for Informed Procurement


Antifungal Potency of 4H-Naphtho[2,3-d]imidazole Derivatives vs. Commercial Fungicide Azoxystrobin

Derivatives based on the 4-aryl-1H-naphtho[2,3-d]imidazole scaffold exhibit substantially higher antifungal activity than the commercial fungicide azoxystrobin. Compound A17 achieved an average EC50 of 11.9 μM across nine phytopathogenic fungi, which is an 8.5-fold improvement over azoxystrobin's EC50 of 101 μM [1]. Furthermore, A17 provided complete control of Colletotrichum gloeosporioides infection in apples at a concentration of 37.5 μM over 9 days [1].

Agricultural fungicides Succinate dehydrogenase inhibition Crop protection

Anti-Trypanosomal Selectivity of Naphthoimidazole Derivatives vs. Standard Drug Benznidazole

Naphthoimidazoles derived from β-lapachone demonstrate significantly enhanced activity against Trypanosoma cruzi compared to the standard-of-care drug benznidazole. The N1-n-hexyl derivative was 2.2-fold more active, and the N3-n-hexyl derivative was 3.2-fold more active than benznidazole against bloodstream trypomastigotes, with selectivity indices of 2.7 and 13.4, respectively [1]. Additionally, naphthoimidazole N1 showed activity that was approximately 25-fold higher against intracellular amastigotes than against host macrophages and heart muscle cells [2].

Chagas disease Trypanosoma cruzi Antiparasitic agents

Urease Inhibitory Activity of 2-Aryl-1H-naphtho[2,3-d]imidazole Derivatives vs. Standard Inhibitors

The 2-aryl-1H-naphtho[2,3-d]imidazole series demonstrates potent urease inhibition, with compounds 4 and 11 showing IC50 values of 34.2 ± 0.72 μM and 42.43 ± 0.65 μM, respectively [1]. These values indicate significant inhibitory potential. Moreover, several derivatives (compounds 1, 3, 6, 11, and 15) exhibited strong antioxidant activity with EC50 values ranging from 37 to 75 μg/mL [1]. Molecular docking confirmed favorable binding interactions with jack bean urease, suggesting a direct mechanism of action [1].

Gastritis treatment Urease inhibition Antioxidant activity

Anti-Inflammatory Activity of Naphthoimidazole Derivatives vs. In-Class Comparators

A specific naphthoimidazole derivative (compound 3e) exhibited significant inhibition of nitric oxide (NO) production with an IC50 <10 μM, and decreased the expression of nitric oxide synthase-2 (NOS-2) and cyclooxygenase-2 (COX-2) enzymes [1]. This activity profile is consistent with the naphthoimidazole scaffold's ability to modulate inflammatory pathways, a property not universally shared by simpler benzimidazole analogs.

Anti-inflammatory agents Nitric oxide inhibition Immunomodulation

Optoelectronic Performance of Naphthoimidazole-Based Emitters in OLEDs vs. Traditional Materials

Isomeric naphthoimidazole (NI) units, when coupled with an anthracene bridge, enable non-doped deep-blue OLEDs that achieve a radiative singlet exciton (RSE) yield of ≈35% via triplet-triplet annihilation (TTA), contributing to a total exciton utilization efficiency of 60% [1]. This performance metric is a key differentiator for naphthoimidazole-based emitters in blue OLED development.

OLED materials Deep-blue emitters Triplet-triplet annihilation

4H-Naphtho[2,3-d]imidazole: Validated Application Scenarios for Research and Industrial Procurement


Development of Next-Generation Agricultural Fungicides

Procure 4H-naphtho[2,3-d]imidazole as a core scaffold for synthesizing novel antifungal agents targeting succinate dehydrogenase (SDH). Derivatives have demonstrated EC50 values as low as 11.9 μM against phytopathogenic fungi, outperforming commercial fungicides like azoxystrobin (EC50 101 μM) [1]. The scaffold's favorable safety profile in seed germination tests further supports its development for crop protection applications [1].

Lead Optimization for Anti-Parasitic Drug Discovery (Chagas Disease)

Utilize 4H-naphtho[2,3-d]imidazole as a precursor for synthesizing β-lapachone-derived naphthoimidazoles with enhanced activity against Trypanosoma cruzi. These derivatives exhibit up to 3.2-fold greater potency and significantly higher selectivity (selectivity index 13.4) compared to the standard drug benznidazole [2]. The scaffold's unique mechanism of action, involving mitochondrial disruption and DNA fragmentation, makes it a valuable chemotype for antiparasitic research [3].

Anti-Gastritis and Antioxidant Therapeutic Development

Employ 4H-naphtho[2,3-d]imidazole to generate 2-aryl-1H-naphtho[2,3-d]imidazole derivatives for urease inhibition and antioxidant studies. Compounds from this series show potent urease inhibition (IC50 = 34.2 μM) and strong antioxidant activity (EC50 37–75 μg/mL) [4]. Molecular docking confirms favorable binding to the urease active site, validating the scaffold's utility for developing treatments for gastritis and oxidative stress-related conditions [4].

Advanced OLED Materials for Deep-Blue Emission

Leverage the naphthoimidazole core to construct deep-blue emitters for non-doped OLEDs. Isomeric naphthoimidazole-anthracene hybrids achieve ≈35% radiative singlet exciton yield via triplet-triplet annihilation, enabling a total exciton utilization of 60% [5]. This performance exceeds that of conventional fluorescent emitters and positions the scaffold as a key building block for high-efficiency blue OLED development [5].

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